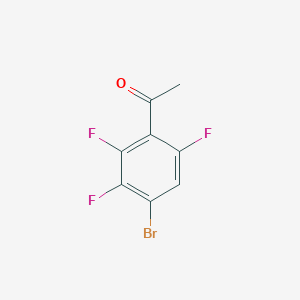

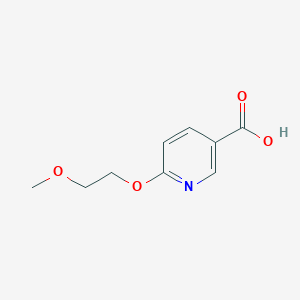

6-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Descripción general

Descripción

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in several isomers, including Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid, also known as Niacin), and Isonicotinic acid (4-pyridinecarboxylic acid) .

Synthesis Analysis

The synthesis of pyridinecarboxylic acids and their derivatives can involve various methods. For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) has been used as a coformer to pyridine carboxylic acid cocrystallization .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acids involves a pyridine ring with a carboxylic acid group attached. The position of the carboxylic acid group can vary, leading to different isomers .Chemical Reactions Analysis

Pyridinecarboxylic acids can undergo various chemical reactions. For example, carboxylic acids can react with alcohols to form esters in a process called Fischer esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acids can vary depending on the specific compound. For example, 2-Hydroxypyridine-3-carboxylic acid has a melting point of 258-261 °C .Aplicaciones Científicas De Investigación

Catalytic Applications

6-(2-Methoxyethoxy)pyridine-3-carboxylic acid and its derivatives have been utilized in catalytic applications. For instance, derivatives like 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates form stable complexes with Cu(II) ions and are used as catalysts in addition reactions of terminal alkynes to imines, producing substituted propargylamines (Drabina et al., 2010).

Antimicrobial Activity

Research has shown that certain pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid exhibit antimicrobial activity. These compounds have been tested against various strains of bacteria and fungi, displaying variable and modest activity (Patel et al., 2011).

Synthesis of Novel Compounds

The acid is also utilized in the synthesis of novel polycyclic heteroaromatic compounds. For instance, 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, a derivative, is used for synthesizing compounds where the benzofuran ring is fused or bound to various aromatic structures (Patankar et al., 2008).

Separation Techniques

Pyridine-2-carboxylic acid (a relative compound) is used as an intermediate in pharmaceuticals, herbicides, and metal salts production. Reactive extraction is a technique to recover carboxylic acids from dilute solutions, such as fermentation broth. Selecting an appropriate combination of extractant-diluent can optimize the distribution of the acid while minimizing toxicity (Datta & Kumar, 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUGPZSOYQWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyethoxy)pyridine-3-carboxylic acid | |

CAS RN |

894802-20-1 | |

| Record name | 6-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)

![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)

![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)